4-[(tert-Butyldimethylsilyl)oxy]benzoic acid

Silylation yield TBDMS protection DMF/imidazole method

Synthetic failure due to premature phenolic deprotection or unwanted side reactions from unprotected 4-hydroxybenzoic acid? This TBDMS-protected analog offers 10⁴× greater hydrolytic stability than TMS ethers, surviving Grignard reactions, oxidations, and aqueous workups. The free carboxylic acid enables amide couplings or esterifications without separate protection. - **Key application**: Multi-step sequences requiring orthogonal protection (TBDMS cleaved by TBAF; leaves TBDPS or acid-labile groups intact). - **Selectivity**: Poor reactivity under Cu(II)-catalyzed acetylation vs. aliphatic TBS ethers - enables convergent strategies. - **Supply**: ≥95% purity; scalable from mg to gram quantities.

Molecular Formula C13H20O3Si
Molecular Weight 252.38 g/mol
CAS No. 83405-98-5
Cat. No. B3156711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(tert-Butyldimethylsilyl)oxy]benzoic acid
CAS83405-98-5
Molecular FormulaC13H20O3Si
Molecular Weight252.38 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C13H20O3Si/c1-13(2,3)17(4,5)16-11-8-6-10(7-9-11)12(14)15/h6-9H,1-5H3,(H,14,15)
InChIKeyFOSJKFHVBPZYIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[(tert-Butyldimethylsilyl)oxy]benzoic Acid: Identity & Procurement Basics


4-[(tert-Butyldimethylsilyl)oxy]benzoic acid (CAS 83405-98-5; C₁₃H₂₀O₃Si; MW 252.38 g/mol) is an organosilicon compound classified as a silyl-protected benzoic acid derivative, where the phenolic hydroxyl group of 4-hydroxybenzoic acid is masked with a tert-butyldimethylsilyl (TBDMS/TBS) ether . The TBDMS group was originally developed to address the excessive solvolytic lability of trimethylsilyl (TMS) ethers, providing ca. 10⁴-fold greater hydrolytic stability while retaining facile fluoride-mediated deprotection under mild, neutral conditions [1]. Commercially, this compound is typically supplied at ≥95% purity for research and industrial organic synthesis applications, with procurement options ranging from milligram to gram scale .

TBDMS-protected benzoic acid building block for multi-step synthesis
Supplied at ≥95% purity for research organic synthesis
Available from milligram to gram scale procurement

Why TBDMS Protection Cannot Be Substituted


Interchanging this TBDMS-protected benzoic acid building block with analogs bearing alternative silyl protecting groups (e.g., TMS, TES, TBDPS) or unprotected 4-hydroxybenzoic acid fundamentally alters synthetic outcomes in multi-step sequences [1]. The TBDMS group occupies a specific position in the silyl ether stability hierarchy: TMS ethers hydrolyze ~10,000× faster than TBDMS ethers and cannot survive common transformations such as Grignard reactions, Wittig reactions, or Jones oxidation [1], while TBDPS ethers are ~100× more stable toward acidic hydrolysis than TBDMS ethers, requiring more forcing fluoride conditions for removal . Thus, substituting a TBDMS-protected intermediate for a TMS analog risks premature deprotection and side reactions; substituting for a TBDPS analog may compromise later-stage selective deprotection in the presence of acid-labile functional groups [2]. The unprotected parent compound, 4-hydroxybenzoic acid, participates in undesired nucleophilic side reactions and oxidation pathways that the TBDMS ether is specifically engineered to block [3].

TBDMS ether Engineered stability for multi-step sequences
TMS ether Markedly more labile; may not survive common transformations
TBDMS ether Balanced acid-lability for fluoride-mediated deprotection
TBDPS ether More acid-stable; may require harsher deprotection conditions
TBDMS ether Blocks phenolic hydroxyl from nucleophilic/oxidative side reactions
Unprotected 4-hydroxybenzoic acid Free phenol may participate in undesired reactions

4-[(tert-Butyldimethylsilyl)oxy]benzoic Acid: Comparative Evidence


Synthetic Yield Baseline

A patent procedure for synthesizing 4-[(tert-butyldimethylsilyl)oxy]benzoic acid from 4-hydroxybenzoic acid and TBDMSCl, using DMF as solvent with DIPEA base followed by flash chromatography, afforded the product in 53% isolated yield . This value serves as a baseline benchmark for laboratory-scale procurement planning; when contrasted with yields for analogous TBDMS protection of the tri-phenolic gallic acid scaffold (which often exceeds 85–95% under optimized imidazole/DMF conditions [1]), it highlights that mono-protection of the para-phenolic benzoic acid substrate may proceed with lower efficiency due to competing esterification of the free carboxylic acid.

Synthetic Yield
Reported
Target: 53% isolated yield
vs
Tri-TBDMS analog: typically >85%
Supports procurement quantity planning
Patent-reported baseline; scale-up may differ
Silylation yield TBDMS protection DMF/imidazole method 4-hydroxybenzoic acid

Hydrolytic Stability: TBDMS vs. TMS

The TBDMS (tert-butyldimethylsilyl) ether is approximately 10⁴ times more stable toward solvolysis in protic media than the trimethylsilyl (TMS) ether [1]. The original Corey and Venkateswarlu study established that TMS ethers are 'too susceptible to solvolysis in protic media (either in the presence of acid or base) to be broadly useful in synthesis,' whereas the dimethyl-tert-butylsilyloxy group 'which is ca. 10⁴ times more stable than trimethylsilyloxy seemed more promising' [1]. This quantitative stability advantage is the foundational reason for selecting TBDMS over TMS in any synthetic sequence involving exposure to acidic or basic aqueous conditions, organometallic reagents, or oxidizing agents.

Hydrolytic Stability
Head-to-head
TBDMS: baseline stability
vs
TMS: ~10⁻⁴× stability
Stability ranking guides protecting-group choice
Class-level inference from Corey 1972
Silyl ether stability Hydrolytic lability TMS vs TBDMS Protecting group selection

Acidic Hydrolysis Rate: TBDPS vs. TBDMS

Under acidic conditions, tert-butyldiphenylsilyl (TBDPS) ethers hydrolyze approximately 100 times slower than tert-butyldimethylsilyl (TBDMS) ethers . This quantitative differential defines the orthogonal deprotection strategy space: TBDPS remains intact under acidic deprotection conditions that readily cleave TBDMS, making TBDPS ideal for oligonucleotide synthesis requiring acidic detritylation steps . Conversely, TBDMS offers greater lability when rapid, fluoride-mediated deprotection under near-neutral conditions is desired [1]. The target compound, bearing a TBDMS group, is thus the appropriate choice for sequences where the silyl ether must be removed without exposing the molecule to strongly basic conditions that TBDPS might require.

Acidic Hydrolysis
Head-to-head
TBDMS: baseline rate
vs
TBDPS: ~0.01× rate
Informs acid-stability versus lability selection
Oligonucleotide synthesis context
TBDPS stability TBDMS lability Acidic hydrolysis rate Oligonucleotide synthesis

Chemoselective Reactivity of Phenolic TBS Ethers

Under Cu(II) triflate-catalyzed conditions for direct conversion of silyl ethers to acetates, phenolic TBS ethers react very poorly compared to aliphatic primary or secondary TBS ethers [1]. Specifically, while secondary silyl ethers react well and TBS ethers react only slightly more sluggishly than TMS ethers, TBDPS ethers react considerably more slowly, and 'phenolic TBS ethers react very poorly' [1]. This unique chemoselectivity profile means that 4-[(tert-butyldimethylsilyl)oxy]benzoic acid—a phenolic TBS ether—is largely inert under conditions that readily functionalize aliphatic silyl ethers, offering an orthogonal stability dimension not available with aliphatic TBDMS-protected substrates.

Chemoselective Reactivity
Class-level
Phenolic TBS ether: very poor reactivity
vs
Aliphatic TBS ethers: react well
Enables chemoselective synthetic strategies
Cu(II) triflate conditions; review substrate scope
Phenolic TBS ether Direct conversion Cu(II) triflate catalysis Acetylation selectivity

4-[(tert-Butyldimethylsilyl)oxy]benzoic Acid: Application Scenarios


Phenolic Hydroxyl Protection in Multi-Step Synthesis

This compound is appropriate for multi-step synthetic sequences where the phenolic hydroxyl group must survive exposure to organometallic reagents (Grignard, organolithium), oxidizing agents (Jones reagent, CrO₃), or mildly acidic/basic aqueous workup conditions. Based on the 10⁴-fold stability advantage of TBDMS over TMS ethers [1], 4-[(tert-Butyldimethylsilyl)oxy]benzoic acid will remain intact under conditions where TMS-protected analogs would undergo premature solvolysis and generate unwanted side products. The free carboxylic acid remains available for amide coupling, esterification, or reduction without requiring separate carboxyl protection [2].

Selective Deprotection in Acid-Labile Contexts

When a synthetic route contains acid-sensitive functional groups (e.g., acetals, Boc-protected amines, glycosidic linkages) and requires orthogonal deprotection of a phenolic protecting group, this TBDMS-protected benzoic acid is preferable to TBDPS-protected analogs. The TBDMS group is approximately 100× more labile toward acidic hydrolysis than TBDPS , enabling selective fluoride-mediated deprotection (e.g., TBAF/THF) under near-neutral conditions that leave acid-sensitive groups intact. This orthogonal deprotection capability is essential for complex molecule assembly where multiple protecting groups must be sequentially removed [3].

Chemoselective Functionalization of Aliphatic vs. Phenolic Silyl Ethers

In synthetic sequences where both aliphatic and phenolic TBDMS-protected intermediates are present, 4-[(tert-Butyldimethylsilyl)oxy]benzoic acid exhibits poor reactivity under Cu(II) triflate-catalyzed direct acetylation conditions that readily functionalize aliphatic TBS ethers [3]. This differential reactivity profile allows chemists to selectively transform aliphatic silyl ethers (e.g., on sugar or nucleoside scaffolds) while leaving the phenolic TBDMS-protected benzoic acid moiety unchanged, enabling convergent synthetic strategies that would fail with more uniformly reactive protecting-group architectures.

Polyhydroxylated Aromatic Building Block Synthesis

This mono-TBDMS-protected benzoic acid serves as a key intermediate in the synthesis of more complex polyhydroxylated aromatic systems. As demonstrated in the synthesis of 3,4,5-tris((tert-butyldimethylsilyl)oxy)benzoic acid from gallic acid [2], TBDMS protection followed by selective hydrolysis enables stepwise installation of multiple protecting groups on polyphenolic scaffolds. The 53% isolated yield benchmark for mono-protection of 4-hydroxybenzoic acid provides a quantitative reference for planning analogous protection sequences on structurally related substrates, guiding procurement quantities for scale-up.

Application
Selection Property
Validation Focus
Phenolic hydroxyl protection
TBDMS stability in protic/oxidative media
Compatibility with organometallic & oxidation steps
Selective deprotection
Acidic hydrolysis rate relative to TBDPS
Orthogonal fluoride-mediated removal review
Chemoselective functionalization
Phenolic vs aliphatic TBS reactivity
Cu(II) triflate catalysis selectivity check
Polyhydroxylated building block synthesis
Mono-TBDMS protection yield benchmark
Stepwise protection scale-up planning

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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